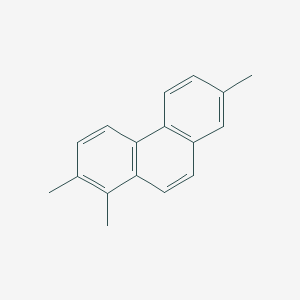
1,2,7-Trimethylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,7-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₆. It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 1, 2, and 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,7-Trimethylphenanthrene can be achieved through the Haworth phenanthrene synthesis, a multi-step process that involves the transformation of naphthalenes into phenanthrenes. Key steps in this process include Friedel-Crafts acylation, followed by Clemmensen reductions or Wolff-Kishner reductions . These reactions are essential for introducing the necessary functional groups and achieving the desired methylation pattern on the phenanthrene core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Haworth synthesis. This method is scalable and can be adapted for industrial production, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,7-Trimethylphenanthrene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a catalyst like Raney nickel is used for reduction.
Substitution: Bromine for halogenation and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene and phenanthrenesulfonic acids.
Applications De Recherche Scientifique
1,2,7-Trimethylphenanthrene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a biomarker.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 1,2,7-Trimethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. Its interactions with enzymes and receptors are also of interest, particularly in the context of its biological activity .
Comparaison Avec Des Composés Similaires
- 1,2,4-Trimethylphenanthrene
- 1,2,5-Trimethylphenanthrene
- 1,6,7-Trimethylphenanthrene
Comparison: 1,2,7-Trimethylphenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. Compared to other trimethylphenanthrenes, it may exhibit different reactivity in substitution and oxidation reactions, making it a valuable compound for specific applications .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and industrial applications
Propriétés
Formule moléculaire |
C17H16 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1,2,7-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-4-7-16-14(10-11)6-9-15-13(3)12(2)5-8-17(15)16/h4-10H,1-3H3 |
Clé InChI |
YAJODSBSLFHRPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C=C2)C(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)

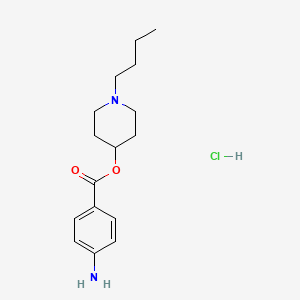
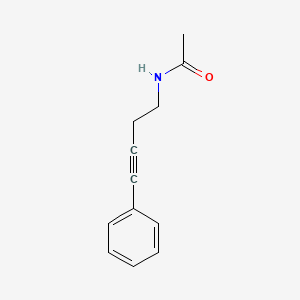
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
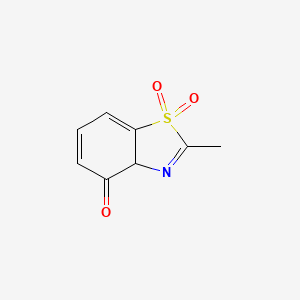
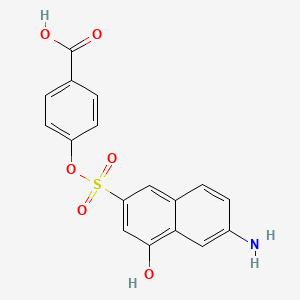
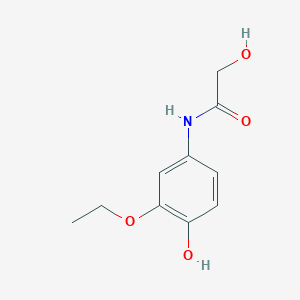
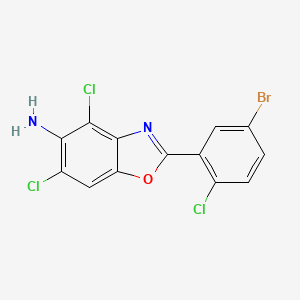

![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
